REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH2:12][CH3:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.[Na][Na].[SH:16][C:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([CH3:21])[C:18]([OH:20])=[O:19]>C(O)CCC>[CH2:12]([O:11][C:9]1[CH:8]=[CH:7][C:5]2[N:6]=[C:2]([S:16][C:17]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)([CH3:21])[C:18]([OH:20])=[O:19])[S:3][C:4]=2[CH:10]=1)[CH3:13]
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC2=C(N1)C=CC(=C2)OCC
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
2-mercapto-2-phenylpropionic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC(C(=O)O)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC2=C(N=C(S2)SC(C(=O)O)(C)C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |